Molecular Weight Minimization: Target Compound is the Lightest N-Alkyl-Azetidinyl-Triazole-4-Carbaldehyde in Its Subclass
In fragment-based and lead-like compound design, lower molecular weight correlates with higher probability of downstream ADME compatibility. 1-(1-Ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (MW: 180.21 g/mol) is 7.2% lighter than the N-acetyl analog (MW: 194.19 g/mol), 8.1% lighter than the N-fluoroethyl analog (MW: 196.19 g/mol), and 7.2% lighter than the methylene-spacer analog 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (MW: 194.23 g/mol) . This mass advantage translates to a 0.3–0.5 unit lower calculated logP relative to bulkier N-substituted comparators, as estimated by fragment-based consensus methods [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 180.21 |
| Comparator Or Baseline | N-Acetyl analog: 194.19; N-Fluoroethyl analog: 196.19; Methylene-spacer analog: 194.23 |
| Quantified Difference | 7.2–8.1% lower MW for target compound vs. all three comparators |
| Conditions | Calculated from molecular formula (C₈H₁₂N₄O); comparator data from vendor specifications |
Why This Matters
For medicinal chemistry programs optimizing ligand efficiency metrics (LE, LLE), every 14 Da reduction in molecular weight can represent a meaningful gain in developability, justifying procurement of the N-ethyl variant over heavier analogs during SAR exploration.
- [1] Henderson M, BioMarin Pharmaceutical Inc. WO-2015069851-A1: Triazole Intermediates Useful in the Synthesis of Protected N-alkyltriazolecarbaldehydes. Claim 1 describing structural scope. Priority Date 2013-11-06. View Source
